N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
Description
N-(7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a tetrahydroquinazolinone derivative characterized by a bicyclic quinazoline core substituted at position 7 with a 4-chlorophenyl group and at position 2 with a 2-methylbutanamide moiety. Its structure combines a rigid heterocyclic scaffold with flexible alkylamide and aromatic substituents, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-3-11(2)18(25)23-19-21-10-15-16(22-19)8-13(9-17(15)24)12-4-6-14(20)7-5-12/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJGUJSVICZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to produce the quinazolinone core. The final step involves the addition of a butanamide group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide exhibit significant anticancer properties. For instance, studies on quinazoline derivatives have shown that they can inhibit the growth of various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. The chlorophenyl group in this compound may enhance its binding affinity to specific targets within cancer cells, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound's structural analogs have demonstrated promising antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways. This suggests potential applications in developing new antibiotics or antifungal agents .
Neurological Disorders
There is emerging evidence that quinazoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This makes them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Anti-inflammatory Effects
Studies have reported that certain quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism typically involves inhibition of inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Data: No direct activity data are available for the target compound. However, structural analogs with 4-chlorophenyl groups have been explored in anticancer and antimicrobial contexts, warranting further investigation .
Biological Activity
N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure
The compound features a tetrahydroquinazoline core with a 4-chlorophenyl substituent and a 2-methylbutanamide moiety. Its molecular formula is .
Research indicates that compounds similar to this compound may act as antagonists at specific receptors. For instance, tetrahydroquinoline derivatives have been identified as P2X7 receptor antagonists, which are implicated in inflammatory and pain pathways . The modulation of these receptors can lead to therapeutic effects in conditions such as chronic pain and neuroinflammation.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that related compounds exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : The antagonism of P2X7 receptors may also contribute to analgesic effects, making this compound a candidate for pain management therapies.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegeneration, potentially through the modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Analgesic | Reduced pain response in animal models | |
| Neuroprotective | Protection against excitotoxicity |
Detailed Findings
- Anti-inflammatory Studies : A study highlighted that tetrahydroquinoline derivatives significantly reduced levels of inflammatory markers in vitro and in vivo models . This suggests that this compound may share similar properties.
- Analgesic Mechanisms : In pain models using rodents, the administration of related compounds resulted in a notable decrease in pain behaviors. This indicates potential for clinical applications in pain management .
- Neuroprotection : Research has indicated that certain derivatives protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by increased cell viability in neuroblastoma cell lines treated with these compounds .
Q & A
Q. Q1: What are the critical steps in synthesizing N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide, and how can reaction yields be optimized?
A1: Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the 4-chlorophenyl group and condensation to form the tetrahydroquinazolinone core. Key optimizations include:
- Temperature control : Maintaining precise reflux conditions (e.g., 80–100°C) during cyclization to minimize side products .
- Reagent stoichiometry : Using excess anhydrous reagents (e.g., POCl₃) to drive quinazolinone ring closure .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product .
Q. Q2: What analytical methods are essential for confirming the purity and structure of this compound?
A2:
- Melting point determination : A sharp melting range (±2°C) indicates purity .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~170 ppm) and aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Synthesis Challenges
Q. Q3: How can researchers address low yields in the final condensation step of this compound?
A3: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic additives : Using DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. Q4: What are common impurities formed during synthesis, and how can they be resolved?
A4: Impurities include:
- Unreacted intermediates : Residual 4-chlorophenyl precursors, removed via recrystallization in ethanol .
- Oxidation byproducts : Hydroquinone derivatives, suppressed by inert atmosphere (N₂/Ar) during reflux .
- Diastereomers : Separated using chiral HPLC with a cellulose-based stationary phase .
Biological Activity and Mechanisms
Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
A5: Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10–100 μM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement studies (e.g., for GABAₐ or serotonin receptors) .
Q. Q6: How can conflicting bioactivity data across studies be resolved?
A6: Contradictions often stem from assay variability or impurity interference. Solutions include:
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Structure-Activity Relationship (SAR) Studies
Q. Q7: Which structural modifications of this compound are most likely to enhance target selectivity?
A7: Prioritize modifications based on SAR trends in related quinazolinones:
- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the 4-chlorophenyl ring improves kinase inhibition .
- Side chain flexibility : Introducing a morpholine or piperazine moiety at the butanamide tail enhances blood-brain barrier penetration .
- Heterocycle replacement : Replacing tetrahydroquinazolinone with a pyrimidine scaffold alters selectivity toward DHFR (dihydrofolate reductase) .
Q. Q8: How can computational methods guide the design of derivatives with improved pharmacokinetics?
A8: Use:
- Molecular docking (AutoDock Vina) : Predict binding modes to CYP450 isoforms to reduce metabolic liability .
- ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<90 Ų) for oral bioavailability .
Data Reproducibility and Validation
Q. Q9: What experimental controls are critical for ensuring reproducibility in biological studies of this compound?
A9: Essential controls include:
- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays) .
- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Batch consistency : NMR and LC-MS validation of compound purity across synthetic batches .
Q. Q10: How can researchers validate off-target effects identified in high-throughput screens?
A10: Apply:
- Chemoproteomics : Activity-based protein profiling (ABPP) to map off-target interactions .
- CRISPR knockdown : Silencing putative off-target genes to assess phenotypic rescue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
